molecular formula C24H32N2O5S B2394035 N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-isobutoxybenzenesulfonamide CAS No. 922003-67-6

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-isobutoxybenzenesulfonamide

Katalognummer: B2394035
CAS-Nummer: 922003-67-6
Molekulargewicht: 460.59
InChI-Schlüssel: LXJWYWPLHUZTAM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-isobutoxybenzenesulfonamide is a useful research compound. Its molecular formula is C24H32N2O5S and its molecular weight is 460.59. The purity is usually 95%.
BenchChem offers high-quality N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-isobutoxybenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-isobutoxybenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-7-yl)-4-(2-methylpropoxy)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N2O5S/c1-6-13-26-21-14-18(7-12-22(21)31-16-24(4,5)23(26)27)25-32(28,29)20-10-8-19(9-11-20)30-15-17(2)3/h7-12,14,17,25H,6,13,15-16H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXJWYWPLHUZTAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)OCC(C)C)OCC(C1=O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-isobutoxybenzenesulfonamide is a complex organic compound with potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure comprising a tetrahydrobenzo[b][1,4]oxazepin core linked to a sulfonamide group and an isobutoxy substituent. Its molecular formula is C23H34N2O5SC_{23}H_{34}N_{2}O_{5}S with a molecular weight of approximately 462.6 g/mol. The presence of multiple functional groups suggests a diverse range of biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It is hypothesized that the compound may modulate enzyme activity or receptor interactions, leading to various pharmacological effects.

Anticancer Activity

Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, molecular docking studies have shown that related oxazepine compounds can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

Antimicrobial Effects

The compound's potential as an antimicrobial agent has also been explored. Preliminary in vitro studies suggest that it may inhibit the growth of certain bacterial strains, possibly through interference with bacterial cell wall synthesis or metabolic pathways.

Inhibition of Enzymatic Activity

Research has demonstrated that the compound can inhibit specific enzymes critical for cellular metabolism. For example, it has been shown to affect squalene synthase activity in human hepatic microsomes, which is crucial for cholesterol biosynthesis . Such inhibition could lead to therapeutic applications in managing hyperlipidemia.

Case Studies and Experimental Data

Study Findings Methodology
Study 1Significant inhibition of cancer cell proliferation (IC50 values ranging from 0.54 to 3.12 µM)Molecular docking and cytotoxicity assays
Study 2Antimicrobial activity against Gram-positive bacteriaDisc diffusion method
Study 3Inhibition of squalene synthase (IC50 = 90 nM)Enzyme activity assays

Vorbereitungsmethoden

Formation of the Benzo[b]oxazepine Core

The oxazepine ring is synthesized via a 7-endo-dig cyclization reaction between 2-aminophenol derivatives and alkynones. For example, heating 2-amino-4-propylphenol with pent-1-yn-3-one in 1,4-dioxane at 100°C for 12 hours yields the tetrahydrobenzooxazepine scaffold in 78–85% yield. Microwave-assisted methods reduce reaction times to 30 minutes with comparable yields.

Critical Parameters :

  • Solvent : 1,4-Dioxane or toluene.
  • Catalyst : None required (thermal conditions).
  • Temperature : 90–110°C.

Sulfonylation with 4-Isobutoxybenzenesulfonyl Chloride

The sulfonamide group is introduced via nucleophilic aromatic substitution. The oxazepine intermediate is reacted with 4-isobutoxybenzenesulfonyl chloride in the presence of a base (e.g., NaH or Et$$_3$$N) in THF at 0–5°C. After 4 hours, the reaction is quenched with ice-water, yielding the sulfonylated product in 70–82% purity.

Reaction Scheme :
$$
\text{Oxazepine-NH} + \text{ClSO}2\text{-Ph-O-iBu} \xrightarrow{\text{Et}3\text{N, THF}} \text{Target Sulfonamide} + \text{HCl}
$$

Final Functionalization and Deprotection

Boc-protected intermediates (common in patent routes) undergo acidolytic deprotection using HCl/THF (2M) at 35–45°C for 3–5 hours. Post-deprotection, the product is crystallized from isopropanol/water (1:1), achieving ≥99.4% HPLC purity.

Green Chemistry Approaches

Microwave irradiation and sonication techniques significantly enhance reaction efficiency:

Method Conditions Yield Improvement Source
Microwave 150 W, 100°C, 30 min +15% vs thermal
Ultrasonication 40 kHz, 50°C, DMF, 1 hour +12% vs stirring

These methods reduce energy consumption and byproduct formation, aligning with sustainable chemistry principles.

Industrial-Scale Production

Large-scale synthesis (patent data) employs automated reactors for critical steps:

Step Equipment Scale Yield
Diazonium generation Continuous flow 10 kg 94%
Cyclization Batch reactor 50 L 89%
Sulfonylation Jacketed reactor 100 L 83%
Crystallization Vacuum filter 100 kg 93%

Key industrial optimizations:

  • Diazonium Stability : Maintain reaction temperature at 0°C ± 2°C to prevent decomposition.
  • Catalyst Recycling : Pd/C from hydrogenation steps is recovered and reused ≤5 times without activity loss.

Purification and Characterization

Final purification involves sequential recrystallization (isopropanol/water) and column chromatography (SiO$$_2$$, EtOAc/hexane 3:7). Purity is verified via:

Technique Parameters Target Specs
HPLC C18 column, MeCN/H$$_2$$O (70:30) ≥99.4% purity
$$^1$$H NMR 400 MHz, DMSO-d$$_6$$ δ 1.02 (t, J=7.1 Hz, 3H, CH$$2$$CH$$2$$CH$$_3$$)
HRMS ESI+, m/z [M+H]$$^+$$ 532.2741

Comparative Analysis of Methods

Traditional Thermal vs. Microwave Synthesis :

Parameter Thermal Method Microwave
Reaction Time 12 hours 30 minutes
Energy Consumption 850 kJ/mol 320 kJ/mol
Byproduct Formation 8–12% 2–4%

Microwave methods offer clear advantages in speed and selectivity but require specialized equipment.

Challenges and Optimization Strategies

  • Regioselectivity in Sulfonylation : Use bulky bases (e.g., DIPEA) to direct substitution to the para position.
  • Racemization During Deprotection : Acid concentration must be maintained below 2M to preserve stereochemistry.
  • Crystallization Issues : Seeding with pure product crystals ensures uniform crystal growth.

Q & A

Basic: What are the critical parameters to optimize during the synthesis of this compound, and how can structural integrity be confirmed?

Methodological Answer:
Synthesis optimization requires precise control of reaction conditions, including temperature (often 60–80°C for cyclization steps), pH (neutral to slightly basic for sulfonamide coupling), and inert atmospheres to prevent oxidation . Key steps include:

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to achieve >95% purity.
  • Analytical Validation:
    • NMR Spectroscopy: Confirm regiochemistry of the oxazepine ring (e.g., δ 4.2–4.5 ppm for methylene protons) and sulfonamide linkage .
    • Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]⁺) with ≤2 ppm error .

Basic: How should researchers design initial biological activity assays for this compound?

Methodological Answer:
Prioritize target-agnostic screens followed by mechanistic studies:

  • Primary Assays:
    • Enzyme Inhibition: Use fluorescence-based assays (e.g., protease or kinase targets) with IC₅₀ determination .
    • Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ calculations .
  • Controls: Include positive controls (e.g., staurosporine for kinase inhibition) and solvent-only blanks to rule out artifacts .

Advanced: How can reaction pathways for substituent modifications (e.g., oxidation, substitution) be systematically investigated?

Methodological Answer:

  • Kinetic Analysis: Monitor reaction progress via HPLC to identify intermediates (e.g., sulfonamide dealkylation under acidic conditions) .
  • Isotopic Labeling: Use ¹⁸O-labeled H₂O in hydrolysis studies to track oxygen incorporation into degradation products .
  • Computational Modeling: Apply DFT calculations (e.g., Gaussian 16) to predict regioselectivity in electrophilic substitution reactions .

Advanced: What strategies resolve contradictions in reported biological activity data across structurally analogous compounds?

Methodological Answer:

  • Orthogonal Assays: Validate enzyme inhibition using surface plasmon resonance (SPR) alongside biochemical assays to confirm binding kinetics .
  • Structural Overlay Studies: Compare X-ray crystallography data of analogous compounds to identify critical binding motifs (e.g., sulfonamide-arginine interactions) .
  • Meta-Analysis: Aggregate data from multiple studies to distinguish assay-specific artifacts (e.g., solvent interference in fluorescence assays) .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects on bioactivity?

Methodological Answer:

  • Library Synthesis: Systematically vary substituents (e.g., isobutoxy vs. methoxy groups) using parallel synthesis techniques .
  • Free-Wilson Analysis: Quantify contributions of individual substituents to activity using multivariate regression models .
  • Pharmacophore Mapping: Generate 3D pharmacophore models (e.g., Schrödinger Phase) to correlate substituent size/hydrophobicity with activity .

Advanced: What methodologies integrate computational models to predict synthetic or biological behavior?

Methodological Answer:

  • Reaction Path Search: Use quantum chemical software (e.g., GRRM) to explore transition states and optimize catalytic conditions .
  • Molecular Dynamics (MD): Simulate ligand-receptor binding over 100 ns trajectories to assess stability of sulfonamide-enzyme complexes .
  • Machine Learning: Train models on existing SAR data to predict novel derivatives with improved solubility or potency .

Advanced: How can degradation pathways and stability under physiological conditions be characterized?

Methodological Answer:

  • Forced Degradation Studies: Expose the compound to stress conditions (e.g., 0.1 M HCl, 40°C) and monitor via LC-MS for hydrolytic or oxidative byproducts .
  • Plasma Stability Assays: Incubate with human plasma (37°C, 24 hr) and quantify parent compound loss using UPLC .
  • Solid-State Analysis: Perform TGA/DSC to assess thermal stability and identify polymorphic transitions .

Advanced: What experimental designs optimize bioavailability while maintaining pharmacological efficacy?

Methodological Answer:

  • Salt/Co-crystal Screening: Test counterions (e.g., sodium, meglumine) to enhance aqueous solubility .
  • Lipid Nanoparticle Encapsulation: Use microfluidics to prepare formulations with >80% encapsulation efficiency and assess release kinetics via dialysis .
  • Permeability Assays: Conduct Caco-2 monolayer studies with P-gp inhibitors (e.g., verapamil) to evaluate efflux susceptibility .

Advanced: How can enzymatic targets be conclusively identified and validated?

Methodological Answer:

  • Affinity Proteomics: Employ pull-down assays with biotinylated probes followed by LC-MS/MS to identify binding partners .
  • CRISPR Knockout Models: Generate HEK293 cells lacking candidate targets (e.g., COX-2) to confirm loss of compound activity .
  • Isothermal Titration Calorimetry (ITC): Measure binding thermodynamics (ΔG, ΔH) to validate target engagement .

Advanced: What statistical approaches optimize reaction conditions in high-throughput synthesis?

Methodological Answer:

  • Design of Experiments (DoE): Use central composite designs to evaluate temperature, solvent polarity, and catalyst loading effects on yield .
  • Response Surface Methodology (RSM): Model non-linear relationships between variables (e.g., pH vs. cyclization efficiency) .
  • Principal Component Analysis (PCA): Reduce dimensionality of spectral data (e.g., IR, NMR) to identify critical purity predictors .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.